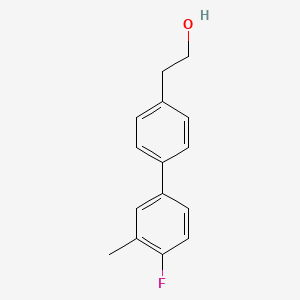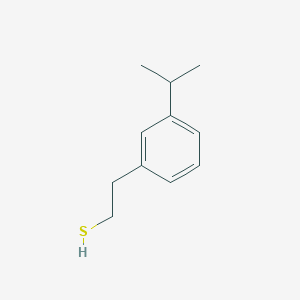
2-(3-iso-Propylphenyl)ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-iso-Propylphenyl)ethanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with an iso-propyl group.
准备方法
Synthetic Routes and Reaction Conditions
2-(3-iso-Propylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion. For instance, the reaction of 3-iso-propylphenyl ethyl bromide with sodium hydrosulfide can yield the desired thiol . Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with an aqueous base to produce the thiol .
Industrial Production Methods
Industrial production of thiols often involves the reaction of ethylene with hydrogen sulfide in the presence of catalysts. This method is efficient for large-scale production and can be adapted for various thiol compounds .
化学反应分析
Types of Reactions
2-(3-iso-Propylphenyl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Addition: Thiols can add to alkenes and alkynes, forming thioethers.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), iodine (I2), and hydrogen peroxide (H2O2) are commonly used oxidizing agents for thiols.
Reducing Agents: Zinc and hydrochloric acid are used to reduce disulfides back to thiols.
Major Products
Disulfides: Formed through the oxidation of thiols.
Thioethers: Formed through the addition of thiols to alkenes and alkynes.
科学研究应用
2-(3-iso-Propylphenyl)ethanethiol has various applications in scientific research:
作用机制
The mechanism of action of 2-(3-iso-Propylphenyl)ethanethiol involves its ability to form disulfide bonds through oxidation. This property is significant in biological systems, where disulfide bonds play a crucial role in maintaining protein structure and function. The thiol group can react with heavy metals, forming insoluble compounds, which is a basis for its biological activity and toxicity .
相似化合物的比较
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a strong odor, commonly used as an odorant in natural gas.
Ethanethiol (C2H5SH): Another simple thiol used as an odorant and in organic synthesis.
Butanethiol (C4H9SH): Used in the synthesis of pharmaceuticals and as a flavoring agent.
Uniqueness
2-(3-iso-Propylphenyl)ethanethiol is unique due to its specific structure, which includes an iso-propyl group on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from simpler thiols like methanethiol and ethanethiol .
属性
IUPAC Name |
2-(3-propan-2-ylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUUYVAPCCKJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
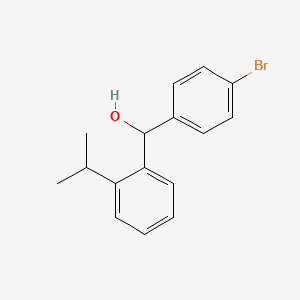
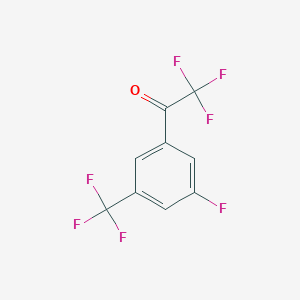
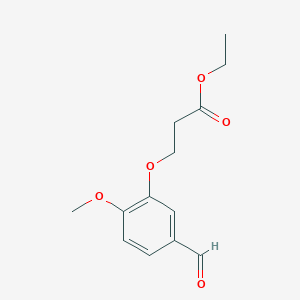
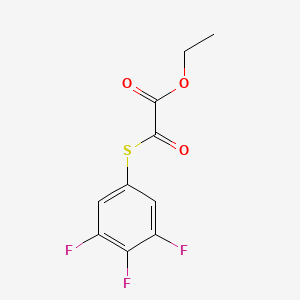
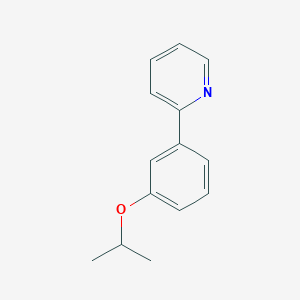
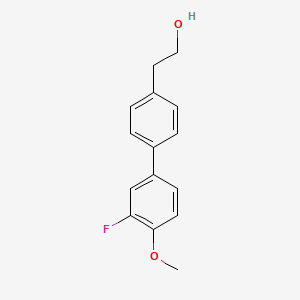
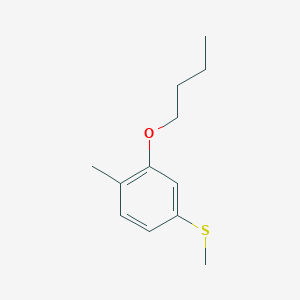
![1-[4-(Ethylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7994829.png)
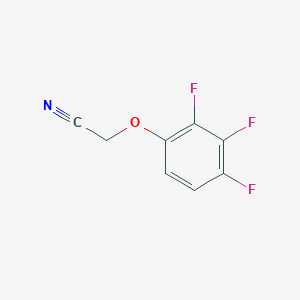
![1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994839.png)
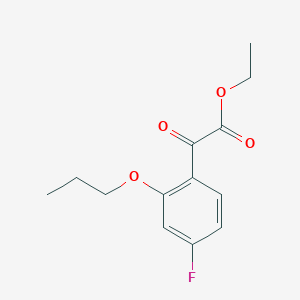
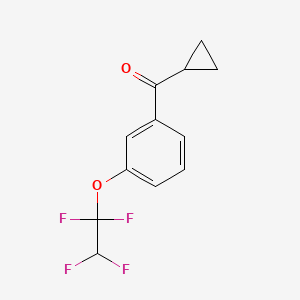
![2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol](/img/structure/B7994875.png)
